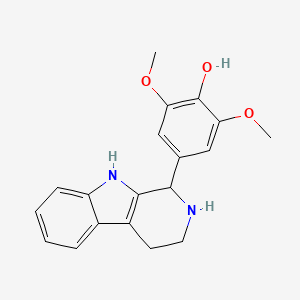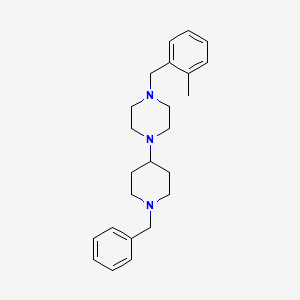
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, also known as harmolol, is a naturally occurring beta-carboline alkaloid found in the roots of the medicinal plant Peganum harmala. Harmolol has been studied for its potential therapeutic properties in various scientific research applications.
Mécanisme D'action
Harmolol exerts its therapeutic effects through various mechanisms of action. It has been shown to interact with various receptors in the body, including the GABA-A receptor and the 5-HT1A receptor, which are involved in the regulation of anxiety and mood. Harmolol has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Harmolol has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain by inhibiting the production of proinflammatory cytokines and prostaglandins. Harmolol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has been found to reduce anxiety and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Harmolol has several advantages for lab experiments. It is a naturally occurring compound that can be extracted from Peganum harmala roots, making it readily available for research purposes. Harmolol has also been studied extensively in animal models, providing a wealth of information on its potential therapeutic properties. However, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in human clinical trials, limiting its potential use in human medicine.
Orientations Futures
There are several future directions for 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research. One area of interest is the development of novel this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
Harmolol can be synthesized through the extraction of Peganum harmala roots using various solvents such as ethanol or methanol. The extracted alkaloids can then be purified using column chromatography or other separation techniques. Alternatively, 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol can also be synthesized through chemical reactions using starting materials such as 2,6-dimethoxyphenol and tryptamine.
Applications De Recherche Scientifique
Harmolol has been studied for its potential therapeutic properties in various scientific research applications. One study found that 2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol exhibits anti-inflammatory and analgesic effects in animal models, suggesting its potential use as a natural pain reliever. Another study found that this compound has antitumor properties and can induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to have anticonvulsant and anxiolytic effects, making it a potential treatment for neurological disorders such as epilepsy and anxiety.
Propriétés
IUPAC Name |
2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-9-11(10-16(24-2)19(15)22)17-18-13(7-8-20-17)12-5-3-4-6-14(12)21-18/h3-6,9-10,17,20-22H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNDTCZHCGMKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclopentyl-4-(3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperazinone](/img/structure/B6094981.png)
![10-[2-(2-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6094992.png)


![[1-(2-chloro-4,5-dimethoxybenzyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6095010.png)
![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6095024.png)

![2-{5-[(3-phenyl-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6095051.png)
![7-[(5-isoxazol-5-yl-2-furyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095057.png)
![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6095059.png)
![(3-fluoro-4-methoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6095069.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6095079.png)
![ethyl 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6095088.png)
